molecular formula C18H15FN2O2 B11343471 2-(4-fluorophenoxy)-N-(2-methylquinolin-8-yl)acetamide

2-(4-fluorophenoxy)-N-(2-methylquinolin-8-yl)acetamide

Cat. No.: B11343471
M. Wt: 310.3 g/mol
InChI Key: GQJMLVFYNPLJBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenoxy)-N-(2-methylquinolin-8-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group and a quinoline moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(2-methylquinolin-8-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 4-fluorophenoxyacetic acid: This can be achieved by reacting 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 2-methylquinoline: This step involves the cyclization of an appropriate precursor, such as 2-aminobenzyl alcohol, in the presence of a dehydrating agent like phosphorus oxychloride.

    Coupling Reaction: The final step involves coupling 4-fluorophenoxyacetic acid with 2-methylquinoline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(2-methylquinolin-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hyd

Properties

Molecular Formula

C18H15FN2O2

Molecular Weight

310.3 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(2-methylquinolin-8-yl)acetamide

InChI

InChI=1S/C18H15FN2O2/c1-12-5-6-13-3-2-4-16(18(13)20-12)21-17(22)11-23-15-9-7-14(19)8-10-15/h2-10H,11H2,1H3,(H,21,22)

InChI Key

GQJMLVFYNPLJBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=C(C=C3)F)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.